Pentyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
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Overview
Description
Pentyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is a chemical compound with the molecular formula C14H17NO2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate typically involves the reaction of 2-mercaptobenzothiazole with pentyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Properties
Molecular Formula |
C14H17NO2S2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
pentyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C14H17NO2S2/c1-2-3-6-9-17-13(16)10-18-14-15-11-7-4-5-8-12(11)19-14/h4-5,7-8H,2-3,6,9-10H2,1H3 |
InChI Key |
RNKLZQWBJDUXSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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